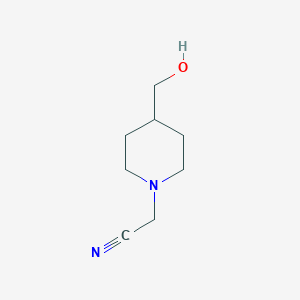

Methyl 2-(cyclopentylamino)benzoate

Übersicht

Beschreibung

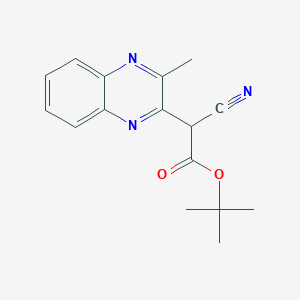

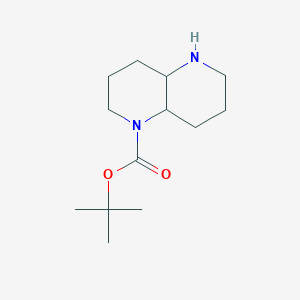

“Methyl 2-(cyclopentylamino)benzoate” is an organic compound that belongs to the group of benzoic acid derivatives. It has a CAS Number of 1094286-24-4 and a molecular weight of 219.28 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, Methyl Benzoate, can be synthesized through Fischer Esterification . This involves an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol). The product is then characterized using Thin Layer Chromatography and Infrared Spectroscopy .Molecular Structure Analysis

The molecular formula of “this compound” is C13H17NO2 . The InChI Code is 1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 333.5±15.0 °C and a predicted density of 1.144±0.06 g/cm3 . Its pKa is predicted to be 3.36±0.20 .Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Heterocyclic Systems

Methyl 2-(cyclopentylamino)benzoate's derivatives, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, are utilized in organic chemistry for synthesizing multifunctional compounds. These compounds serve as versatile synthons for creating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

2. Pharmaceutical Preparations and Bioactivity

The compound and its analogs, like Methyl-2-formyl benzoate, exhibit various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. They are considered significant structures and excellent precursors for new bioactive molecules in pharmaceutical research (Farooq & Ngaini, 2019).

3. Crystal Engineering

In crystal engineering, certain derivatives of this compound, such as methyl 2-(carbazol-9-yl)benzoate, demonstrate unique properties. This compound crystallizes in different phases under high pressure, making it a subject of interest in the study of crystallography and material science (Johnstone et al., 2010).

4. Electrochemical Applications

The use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers, related to this compound, has been explored in the development of conductive binders for silicon nanoparticles in lithium-ion batteries. This application is crucial in advancing battery technology and energy storage solutions (Wang et al., 2017).

5. Environmental and Agricultural Applications

Studies on methyl benzoate, a compound structurally similar to this compound, reveal its potential as a green pesticide and an insect repellent. Its effectiveness against various pests like Bemisia tabaci in agricultural settings highlights its importance in sustainable pest management (Mostafiz et al., 2018).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “Methyl 2-(cyclopentylamino)benzoate” were not found in the search results, there is ongoing research in the field of organic chemistry to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of benzoic acid derivatives .

Eigenschaften

IUPAC Name |

methyl 2-(cyclopentylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXOUDDOWSNVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)

![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)